
N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a 1,3-benzodioxol-5-yl group are often part of a larger class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide often involves multi-step chemical processes .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific functional groups present in the molecule. For example, compounds with a benzodioxol group can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Wissenschaftliche Forschungsanwendungen
Photoinitiated Polymerization
- Photoinitiated Polymerization of Self-Assembled Structures: A study by Masuda et al. (2003) investigated the polymerization of a disk-shaped molecule, N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, which assembles into columnar stacks. This polymerization, initiated by UV light, resulted in nanometer-sized fibrous morphologies, suggesting applications in nanotechnology (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).
Supramolecular Chemistry
- Benzene-1,3,5-tricarboxamide in Supramolecular Applications: Cantekin, de Greef, and Palmans (2012) reviewed the role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry. These compounds, including structures similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide, are used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into one-dimensional rod-like structures (Cantekin, de Greef, & Palmans, 2012).
Amide Functionalized Covalent Organic Frameworks
- Catalytic Applications in Organic Reactions: Li et al. (2019) developed amide functionalized covalent organic frameworks using a BTA-based amine, demonstrating their efficiency as catalysts for Knoevenagel condensation. This research opens avenues for the use of similar benzamide derivatives in heterogeneous catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Molecular Assembly and Structural Tuning
- Self-Assembly and Phase Transition Behavior: Shishido et al. (2014) studied benzenecarboxamide derivatives in terms of their molecular assembly, phase transition behavior, and dielectric responses. These findings are significant for the development of materials with tailored electronic properties (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).
Antitumor Activity
- Synthetic Inhibitors of Histone Deacetylase: Saito et al. (1999) identified MS-27-275, a benzamide derivative with marked antitumor activity against human tumors, highlighting the potential of similar compounds in cancer therapy (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHNZGKABNVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

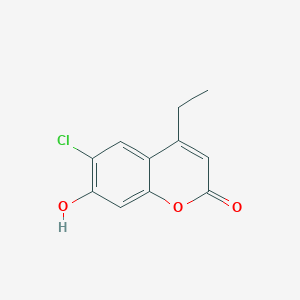
![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)
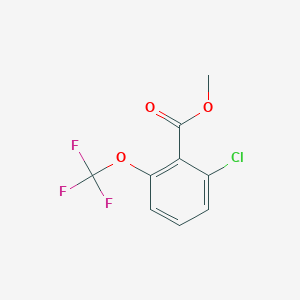
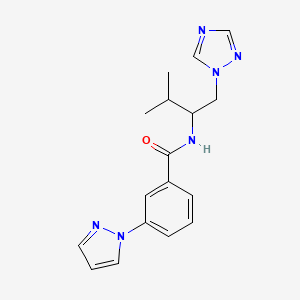
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)

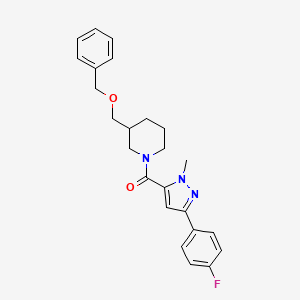
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)
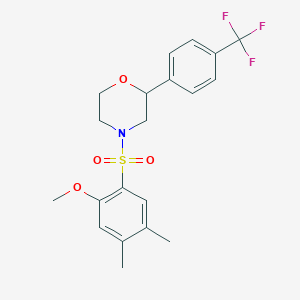

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
